(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid
Overview
Description
(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid: is an organoboron compound characterized by the presence of a methoxy group and a trifluoromethyl group on the phenyl ring. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols, which is useful in various chemical reactions and applications, including sensing and material sciences .
Mechanism of Action
Target of Action
The primary target of 2-Methoxy-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is widely used due to its mild and functional group tolerant reaction conditions .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s success in the Suzuki–Miyaura coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid typically involves the use of boron Lewis acids, such as tris(pentafluorophenyl)borane, which can catalyze various reactions including hydrometallation and alkylation . The ortho-substituent on phenylboronic acids plays a crucial role in the reactivity and stability of the boronic acid during catalytic processes .
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura cross-coupling reactions. These reactions are known for their mild and functional group tolerant conditions, making them suitable for the production of various boronic acid derivatives .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert the boronic acid to boronate esters.
Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate.
Direct Arylation: Palladium-catalyzed direct arylation reactions are also common, where the boronic acid reacts with aryl halides.
Major Products: The major products formed from these reactions include arylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: In chemistry, (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is used as a reactant in Suzuki-Miyaura cross-coupling reactions to prepare various aryl and heteroaryl derivatives .
Industry: In the industry, boronic acids are used in the production of electronic materials and sensors due to their ability to form reversible covalent bonds with diols .
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: This compound has a similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)phenylboronic acid: This compound lacks the methoxy group but contains the trifluoromethyl group.
2,4-Bis(trifluoromethyl)phenylboronic acid: This compound contains two trifluoromethyl groups, making it more electron-withdrawing.
Uniqueness: The uniqueness of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid lies in its combination of both methoxy and trifluoromethyl groups, which provide a unique electronic environment that can influence its reactivity and stability in various chemical reactions .
Properties
IUPAC Name |
[2-methoxy-4-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-7-4-5(8(10,11)12)2-3-6(7)9(13)14/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNRYDKUBYQIOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647883 | |
Record name | [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312936-89-3 | |
Record name | [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-methoxy-4-(trifluoromethyl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.